5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a pyrazine ring, and two ethoxy groups attached at the 5 and 6 positions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the condensation of 3,4-diaminofurazan with oxalic acid under specific reaction conditions. This one-step amide condensation reaction yields the desired oxadiazole-pyrazine compound. The reaction is usually carried out in an anhydrous solvent such as ethyl acetate, under reflux conditions for 40-60 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that similar reaction conditions could be employed in an industrial setting, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted oxadiazole-pyrazine compounds.
Scientific Research Applications
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices .
Mechanism of Action
The mechanism of action of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in intramolecular charge transfer (ICT) processes, leading to the formation of low-energy molecular orbitals. These orbitals can be excited by visible light, making the compound useful in optoelectronic applications. Additionally, the compound may interact with biological targets, such as enzymes or receptors, to exert its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazine: A closely related compound with similar structural features but lacking the ethoxy groups.
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Another similar compound where the oxadiazole ring is replaced by a thiadiazole ring.
Quinoxaline Derivatives: Compounds with a similar pyrazine ring but different substituents and functional groups
Uniqueness
The presence of ethoxy groups at the 5 and 6 positions of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine imparts unique electronic and steric properties, distinguishing it from other similar compounds
Biological Activity
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine (CAS Number: 210301-72-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H10N4O3
- Molecular Weight : 198.19 g/mol
- Chemical Structure : The compound features an oxadiazole ring fused with a pyrazine moiety, which is critical for its biological activity.
This compound acts primarily as a mitochondrial uncoupler . Mitochondrial uncouplers are compounds that dissipate the proton gradient across the mitochondrial membrane, leading to increased energy expenditure rather than ATP synthesis. This mechanism has implications for treating metabolic disorders such as nonalcoholic fatty liver disease and obesity.
Mitochondrial Uncoupling
Research indicates that derivatives of oxadiazolo[3,4-b]pyrazine exhibit significant mitochondrial uncoupling activity. In particular:
- Oxygen Consumption Rate (OCR) : Studies have shown that compounds related to this compound can increase OCR in myoblast cells significantly. For instance, one study reported an EC50 value of 3.6 µM for a related compound in L6 myoblasts .
Pharmacokinetics
Preliminary pharmacokinetic studies on similar compounds suggest favorable profiles:
- Half-life : Approximately 2 hours
- Maximum Concentration (Cmax) : Up to 35 µM in plasma after dosing .
Study on Nonalcoholic Steatohepatitis (NASH)
A notable study explored the potential of oxadiazolo[3,4-b]pyrazine derivatives in treating NASH. The findings indicated that these compounds could effectively reduce liver fat accumulation by enhancing mitochondrial function and promoting energy expenditure .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives of this compound revealed that:
- Substituents at the 5 and 6 positions play a crucial role in enhancing uncoupling activity.
- Electron-withdrawing groups at these positions were found to improve the efficacy of mitochondrial uncoupling .
Data Table: Biological Activity Summary
Compound Name | Activity Type | EC50 (µM) | Half-life (h) | Cmax (µM) |
---|---|---|---|---|
This compound | Mitochondrial uncoupler | N/A | N/A | N/A |
Related Compound (e.g., BAM15) | Mitochondrial uncoupler | 3.6 | 2 | 35 |
Properties
Molecular Formula |
C8H10N4O3 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
5,6-diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C8H10N4O3/c1-3-13-7-8(14-4-2)10-6-5(9-7)11-15-12-6/h3-4H2,1-2H3 |
InChI Key |
VWHFRXYQJWVFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=NON=C2N=C1OCC |
Origin of Product |
United States |
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